
4-(Azetidin-3-yl)-2-chloropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Azetidin-3-yl)-2-chloropyridine is a heterocyclic compound that features both an azetidine ring and a chloropyridine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azetidin-3-yl)-2-chloropyridine typically involves the formation of the azetidine ring followed by its attachment to the chloropyridine moiety. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by bases such as DBU and proceeds under mild conditions to yield the desired azetidine derivatives.
Industrial Production Methods
For industrial-scale production, green and cost-effective methods are preferred. One such method involves the use of commercially available starting materials and environmentally friendly reagents. For example, the synthesis of quaternary heterocyclic intermediates for baricitinib employs a green oxidation reaction in a microchannel reactor . This approach minimizes the use of hazardous reagents and maximizes yield, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Azetidin-3-yl)-2-chloropyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The azetidine ring can be oxidized or reduced under specific conditions.
Aza-Michael Addition: This reaction involves the addition of NH-heterocycles to α,β-unsaturated esters, forming functionalized azetidines.
Common Reagents and Conditions
Bases: DBU is commonly used as a catalyst for aza-Michael additions.
Oxidizing Agents: Various oxidizing agents can be employed to oxidize the azetidine ring.
Nucleophiles: Different nucleophiles can be used for substitution reactions on the pyridine ring.
Major Products
The major products formed from these reactions include functionalized azetidines and substituted pyridines, which can be further utilized in the synthesis of complex organic molecules.
Applications De Recherche Scientifique
4-(Azetidin-3-yl)-2-chloropyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules, including enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the production of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-(Azetidin-3-yl)-2-chloropyridine involves its interaction with specific molecular targets. For instance, in the case of baricitinib, the compound acts as a selective inhibitor of Janus kinase (JAK) enzymes, which play a crucial role in the signaling pathways of various cytokines . By inhibiting these enzymes, the compound can modulate immune responses and reduce inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Azetidine-3-carboxylic acid: An analogue of β-proline, used in the synthesis of peptides.
2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile: An intermediate in the synthesis of baricitinib.
3-(Prop-1-en-2-yl)azetidin-2-ones: Compounds with antiproliferative activity against cancer cells.
Uniqueness
4-(Azetidin-3-yl)-2-chloropyridine is unique due to its dual functionality, combining the reactivity of both the azetidine and chloropyridine moieties. This dual functionality allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C8H9ClN2 |
|---|---|
Poids moléculaire |
168.62 g/mol |
Nom IUPAC |
4-(azetidin-3-yl)-2-chloropyridine |
InChI |
InChI=1S/C8H9ClN2/c9-8-3-6(1-2-11-8)7-4-10-5-7/h1-3,7,10H,4-5H2 |
Clé InChI |
ZXOVDRXFRWUMRO-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1)C2=CC(=NC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromo-7-fluoro-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B15279030.png)
![N-Ethyl-2,5-dioxaspiro[3.5]nonan-8-amine](/img/structure/B15279041.png)



![6-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-sulfonyl chloride](/img/structure/B15279061.png)
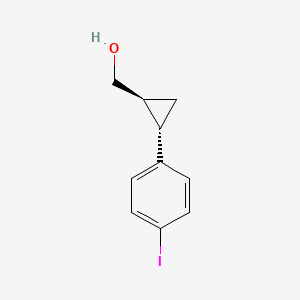
![7-(3-Bromophenyl)-4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B15279071.png)
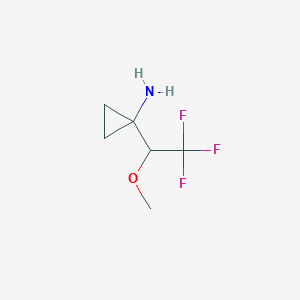
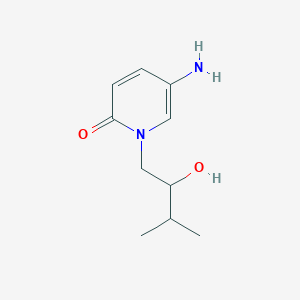
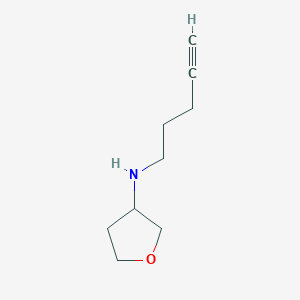
![(2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine](/img/structure/B15279092.png)
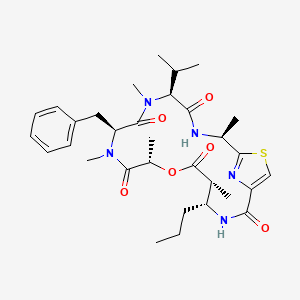
![Methyl 4-((7-hydroxy-5-((methoxycarbonyl)amino)-1H-pyrazolo[4,3-d]pyrimidin-1-yl)methyl)-3-methoxybenzoate](/img/structure/B15279103.png)
